molecular formula C40H32N2 B568136 1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine CAS No. 120259-94-1

1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine

Cat. No.: B568136
CAS No.: 120259-94-1
M. Wt: 540.71
InChI Key: IHTMMGPYVSWTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(2,3-Dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine is a complex polycyclic compound featuring two 2,3-dihydro-1H-benzo[d][1]benzazepine moieties connected via a biphenyl linker. This structural motif is distinct from benzodiazepines, which contain two nitrogen atoms in their seven-membered ring, and may confer unique receptor-binding properties . The biphenyl linkage enhances molecular symmetry and may influence lipophilicity, pharmacokinetics, and target selectivity.

Properties

IUPAC Name

1-[4-[4-(2,3-dihydro-1H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2/c1-3-9-33-29(7-1)23-25-41-37-13-5-11-35(39(33)37)31-19-15-27(16-20-31)28-17-21-32(22-18-28)36-12-6-14-38-40(36)34-10-4-2-8-30(34)24-26-42-38/h1-4,7-10,13-26,35-36H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTMMGPYVSWTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C3C=CC=CC3=CC=NC2=C1)C4=CC=C(C=C4)C5=CC=C(C=C5)C6CCC=C7C6=C8C=CC=CC8=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703115
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120259-94-1
Record name 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) typically involves multi-step organic reactions. One common approach is the catalyst-free ring expansion reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes to construct the dibenzo[b,d]azepine skeleton . This method is advantageous due to its efficiency and the absence of catalysts, making it more environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods, such as the catalyst-free ring expansion, could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dihydro-1H-dibenzo[b,d]azepine) involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Benzazepines vs. Benzodiazepines

  • Target Compound : Contains a benzo[d][1]benzazepine core with one nitrogen atom in the seven-membered ring.
  • Benzodiazepines (e.g., 1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one) : Feature two nitrogen atoms in the seven-membered ring, as seen in compounds from and –7. This difference alters receptor affinity; benzodiazepines typically target GABAA receptors, whereas benzazepines may interact with dopamine or serotonin receptors .

Substituent Effects

  • 4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide () : A sulfonamide group improves water solubility and may confer carbonic anhydrase inhibitory activity.

Key Observations :

  • Palladium-catalyzed cross-coupling (e.g., Stille, Suzuki) is prevalent in synthesizing aryl-linked analogs .
  • Iodination (e.g., using NaI/chloramine-T) is employed to introduce radioisotopes for imaging or to modulate electronic properties .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (IR, NMR)
Target Benzazepine Not reported Expected NH/CH stretches (2900–3100 cm<sup>−1</sup>), aromatic C=C (1600 cm<sup>−1</sup>)
1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one () Not specified C=O stretch (1680 cm<sup>−1</sup>), allyl C-H (3080 cm<sup>−1</sup>)
Compound 6 () 203–204 NH (3280 cm<sup>−1</sup>), C=O (1665 cm<sup>−1</sup>), C-I (540 cm<sup>−1</sup>)
Compound 2 () 217–218 (dec.) NH (3290 cm<sup>−1</sup>), C=O (1670 cm<sup>−1</sup>), aromatic C-H (3050 cm<sup>−1</sup>)

Analysis :

  • The target compound’s biphenyl linker may elevate melting points compared to monosubstituted analogs.
  • Iodinated derivatives (e.g., Compound 6) show distinct C-I IR stretches, aiding structural confirmation .

Biological Activity

The compound 1-[4-[4-(2,3-dihydro-1H-benzo[d] benzazepin-1-yl)phenyl]phenyl]-2,3-dihydro-1H-benzo[d] benzazepine is a complex heterocyclic molecule that belongs to the benzodiazepine class. This class is known for its diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative effects. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple fused rings, contributing to its unique pharmacophore. Its structure can be represented as follows:

C23H22N2\text{C}_{23}\text{H}_{22}\text{N}_2

This molecular configuration allows it to interact with various biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily mediated through interactions with the GABA-A receptor , a major inhibitory neurotransmitter receptor in the brain. Benzodiazepines typically enhance the effect of GABA by increasing the frequency of channel opening events, leading to increased neuronal inhibition.

Key Points:

  • GABAergic Activity : The compound likely enhances GABAergic transmission.
  • Receptor Binding : It may exhibit high affinity for benzodiazepine binding sites on GABA-A receptors.

Anticonvulsant Effects

Research indicates that compounds similar to this one have demonstrated anticonvulsant properties. For instance, studies have shown that certain benzodiazepine derivatives increase GABA levels in the rat brain, effectively reducing seizure susceptibility .

Anxiolytic Properties

In behavioral assays, benzodiazepines are often evaluated for their anxiolytic effects. Compounds with similar structures have been noted to reduce anxiety-like behaviors in animal models .

Study 1: Structure-Activity Relationship (SAR)

A recent study explored the SAR of benzodiazepines, revealing that modifications on the diazepine ring significantly affect biological activity. The introduction of specific substituents can enhance receptor affinity and selectivity .

ModificationEffect on Activity
Methyl Group at Position 10Increased activity
Chlorine Substitution at Position 7Enhanced binding affinity

Study 2: In Vivo Efficacy

In vivo studies have demonstrated that derivatives of this compound can produce significant anxiolytic effects without the typical side effects associated with traditional benzodiazepines. The evaluation involved assessing locomotor activity and anxiety-related behaviors in rodents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its therapeutic efficacy and safety. Key parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion as conjugated metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.